[(anthracen-9-yl)methyl](butyl)amine
Overview
Description
(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C19H21N. . This compound features an anthracene moiety attached to a butylamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (anthracen-9-yl)methylamine typically involves the reaction of 9-anthracenemethanol with butylamine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 9-anthracenemethanol to 9-anthracenemethyl chloride, which then reacts with butylamine to form the desired product .
Industrial Production Methods
Industrial production methods for (anthracen-9-yl)methylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine undergoes several types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
(Anthracen-9-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine involves its interaction with various molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its structure and function. The amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying molecular biology and developing therapeutic agents .
Comparison with Similar Compounds
(Anthracen-9-yl)methylamine can be compared with other similar compounds, such as:
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
Anthracene-9-carbaldehyde: A precursor in the synthesis of Schiff bases and other derivatives.
9-Methylanthracene: Used in the study of photophysical properties and as a precursor in organic synthesis.
The uniqueness of (anthracen-9-yl)methylamine lies in its combination of the anthracene moiety with a butylamine group, providing distinct chemical and biological properties that are not found in the other similar compounds .
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13,20H,2-3,12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVPNXUAJNTAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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